Methyl 3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoate
Description
Methyl 3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a 2-hydroxy-2-methylpropoxy group at the 5-position of the aromatic ring. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, where bromine serves as a reactive site for further functionalization .
Properties
IUPAC Name |
methyl 3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-12(2,15)7-17-10-5-8(11(14)16-3)4-9(13)6-10/h4-6,15H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIFQJJHVFGYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=CC(=C1)C(=O)OC)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoate typically involves the bromination of methyl 5-(2-hydroxy-2-methylpropoxy)benzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 3-position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups replacing the bromine atom.
Oxidation: Formation of methyl 3-bromo-5-(2-oxo-2-methylpropoxy)benzoate.
Reduction: Formation of methyl 3-bromo-5-(2-hydroxy-2-methylpropoxy)benzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoate depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Stability
- Bromine at Position 3 : Present in all listed compounds, bromine facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further derivatization .
- Propargyloxy (C₁₁H₉BrO₃): The alkyne moiety enables click chemistry for bioconjugation or polymer synthesis . Trifluoromethoxy (C₁₀H₇BrClF₃O₃): Strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution but reduces stability under basic conditions . Methoxymethyl (C₁₀H₁₁BrO₃): Enhances lipophilicity, making it suitable for hydrophobic drug delivery systems .
Physicochemical Properties
- Solubility: The hydroxy group in the target compound improves aqueous solubility compared to analogs with non-polar substituents (e.g., methoxymethyl or trifluoromethoxy). However, steric hindrance from the 2-methyl group may limit this effect .
- Thermal Stability : Electron-withdrawing groups (e.g., CF₃O) decrease thermal stability due to increased ring activation, whereas electron-donating groups (e.g., OCH₃) enhance stability .
Biological Activity
Methyl 3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 329.18 g/mol. The compound features a bromine atom, a hydroxyl group, and an ether linkage, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, facilitating reactions with nucleophiles. The hydroxyl group contributes to hydrogen bonding interactions, which can stabilize binding to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways linked to inflammation and cancer progression.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against various bacterial strains, including resistant strains like MRSA. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to conventional antibiotics.
- Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.
- Cytotoxicity : In cancer cell lines, this compound has shown cytotoxic effects, leading to cell death through mechanisms such as apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Tropical Journal of Natural Product Research evaluated the antimicrobial efficacy of various compounds, including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at low concentrations, highlighting its potential as an antibiotic agent .
- Anti-inflammatory Research : In another investigation focused on anti-inflammatory properties, the compound was tested for its ability to inhibit pro-inflammatory cytokines in macrophage cell lines. The findings revealed that it effectively reduced TNF-alpha and IL-6 levels, suggesting its utility in managing inflammatory conditions .
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
